REACTION_CXSMILES
|
[OH:1][S:2]([OH:5])(=O)=[O:3].O=S(=O)=O.[CH3:10][C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[C:14]([OH:21])[CH:15]=[CH:16][CH:17]=2)[N:12]=1>S(=O)(=O)(O)O.CC(C)=O>[OH:21][C:14]1[C:13]2[N:12]=[C:11]([CH3:10])[CH:20]=[CH:19][C:18]=2[C:17]([S:2]([OH:5])(=[O:3])=[O:1])=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=CC=C2C=C1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes, whereupon solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
After washing with acetone (3×60 ml)
|
Type
|
CUSTOM
|
Details
|
drying under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=2C=CC(=NC12)C)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.13 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |